Methyl 2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a benzothiophene core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl 2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The piperidine ring and benzothiophene core may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-dimethyl-2-(1-piperidinyl)cyclobutanecarboxylate
- Ethyl 3-methyl-1-(1-piperidinyl)cyclohexanecarboxylate hydrochloride
- 2-[(3-Methyl-1-piperidinyl)methyl]benzonitrile
Uniqueness
Methyl 2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a piperidine ring, a benzothiophene core, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(2-methylpiperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S2/c1-11-7-5-6-10-19(11)17(22)18-15-14(16(20)21-2)12-8-3-4-9-13(12)23-15/h11H,3-10H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVXROUQAJOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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